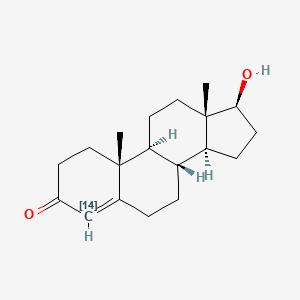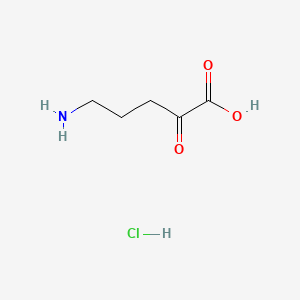
Einecs 261-296-7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 261-296-7 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number, which helps in tracking and regulating its use within the European Union.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for Einecs 261-296-7 would typically involve large-scale chemical processes that ensure high yield and purity. These methods may include batch or continuous processes, depending on the nature of the compound and the desired production scale. The use of advanced technologies and equipment, such as reactors, distillation columns, and filtration systems, is common in industrial production.
Chemical Reactions Analysis
Types of Reactions
Einecs 261-296-7 can undergo various types of chemical reactions, including:
Oxidation: The compound may react with oxidizing agents to form oxidized products.
Reduction: It can be reduced using reducing agents to yield reduced forms.
Substitution: The compound may participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution Reagents: Halogens, alkyl halides, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions may result in the formation of new functionalized compounds.
Scientific Research Applications
Einecs 261-296-7 has various scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and chemical research.
Biology: May be utilized in biochemical studies to understand its interactions with biological molecules.
Industry: Employed in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of Einecs 261-296-7 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Einecs 261-296-7 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or functional groups. The comparison may involve evaluating their physical and chemical properties, reactivity, and applications. Some similar compounds include:
- Einecs 261-218-1 (Cadmium sulfoselenide red)
- Einecs 261-296-8 (Another compound with a similar structure)
Conclusion
This compound is a significant chemical compound with diverse applications in scientific research and industry
Properties
CAS No. |
58501-37-4 |
|---|---|
Molecular Formula |
C15H18Cl2N- |
Molecular Weight |
283.2 g/mol |
IUPAC Name |
(1R,9S,13S)-5-chloro-N,N-dimethyltricyclo[7.3.1.02,7]trideca-2(7),3,5,10-tetraen-13-amine;chloride |
InChI |
InChI=1S/C15H18ClN.ClH/c1-17(2)15-10-4-3-5-14(15)13-7-6-12(16)9-11(13)8-10;/h3-4,6-7,9-10,14-15H,5,8H2,1-2H3;1H/p-1/t10-,14-,15+;/m1./s1 |
InChI Key |
XQZVVJSVJKLZFQ-QWIXCXMLSA-M |
Isomeric SMILES |
CN(C)[C@@H]1[C@@H]2CC=C[C@@H]1CC3=C2C=CC(=C3)Cl.[Cl-] |
Canonical SMILES |
CN(C)C1C2CC=CC1CC3=C2C=CC(=C3)Cl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


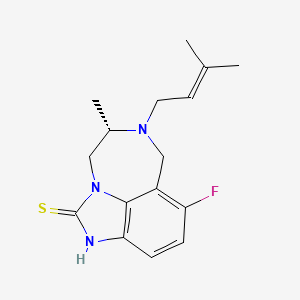

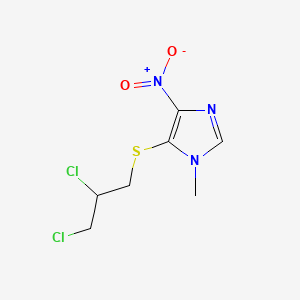

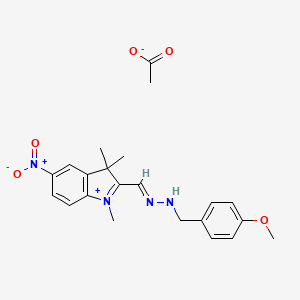


![4-(3-carboxy-2-hydroxynaphthalen-1-yl)-3-hydroxynaphthalene-2-carboxylic acid;N-methyl-2-(11-methylbenzo[b][1]benzazepin-5-yl)ethanamine](/img/structure/B12716959.png)

![N,N-dimethyl-3-(4,5,5-trioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-3-yl)propan-1-amine oxide;hydrochloride](/img/structure/B12716970.png)
